Cytidine sulfate
Overview
Description
Cytidine sulfate is a compound with the molecular formula C9H15N3O9S . It is a popular form of cytidine, which is an important nucleoside that can be applied to drug development and the food industry . Cytidine sulfate is promising as a medicinal intermediate, especially in antiviral and antitumor drugs .
Synthesis Analysis
The solubility of cytidine sulfate in pure water from 278.15 to 328.15 K and in water–ethanol binary solvents at 298.15 K was measured by the UV spectroscopic method . The solubility data were correlated with temperature and solvent composition using the modified Apelblat, van’t Hoff, and CNIBS/R-K equations . Three crystallization processes were investigated and compared, and the coupling method was developed to prepare crystals with a large particle size, concentrated distribution, and high yield and packing density .Molecular Structure Analysis
Cytidine sulfate has only one crystal form in the research process . The structure and stability of the products were characterized by powder X-ray diffraction, Fourier transform infrared spectroscopy, thermogravimetric analysis, differential scanning calorimetry, and dynamic vapor sorption analysis .Chemical Reactions Analysis
The solubility of cytidine sulfate in pure water and in water–ethanol binary solvents was measured by the UV spectroscopic method . The solubility data were correlated with temperature and solvent composition using the modified Apelblat, van’t Hoff, and CNIBS/R-K equations .Physical And Chemical Properties Analysis
Cytidine sulfate has a molecular weight of 341.30 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 9 . Its rotatable bond count is 2 . The exact mass and monoisotopic mass are 341.05290024 g/mol . The topological polar surface area is 212 Ų . The heavy atom count is 22 .Scientific Research Applications
Enzymatic and Molecular Properties
Cytidine deaminase from Escherichia coli, an enzyme that catalyzes the deamination of cytidine, has significant implications in biochemical research. Its enzymatic and molecular properties, including molecular weight, absorption spectrum, and kinetic analysis, offer insights into the enzyme's function and potential applications in biotechnological processes (Vita et al., 1985).
Biotechnological Production
Research on overexpressing uracil permease and a nucleoside transporter from Bacillus amyloliquefaciens in Escherichia coli has shown increased cytidine production. This finding is crucial for industrial applications, where cytidine is used as a raw material in health foods and genetic engineering research (Ma et al., 2021).
Analysis and Separation Techniques
Capillary electrophoretic techniques developed for the analysis of cytarabine and cytidine provide a reliable method for pharmaceutical preparations and human serum analysis, which is essential for clinical and research laboratories (Kr̆ivánková et al., 1996).
RNA Structural Analysis
Dimethyl sulfate (DMS) modification of unpaired adenosine and cytidine nucleotides in RNAs and RNA–protein complexes aids in understanding RNA structure and interactions. This technique is optimized for small to moderate-sized RNAs, providing valuable insights into RNA biology and potential therapeutic applications (Tijerina et al., 2007).
Nucleotides and Enzyme Interaction
Studies on human serum cytidine 5′-monophosphate (CMP)-N-acetylneuraminic acid:glycoprotein sialyltransferase, including its optimal activity, enzyme inhibitors, and effects of nucleotides and analogs, provide critical information for the development of potential therapeutic agents targeting glycoconjugate biosynthesis (Klohs et al., 1979).
High-Throughput Screening for Cytidine Production
The development of an enzymatic assay for cytidine allows high-throughput screening of cytidine over-producers, important in large-scale industrial production using microorganisms. This assay is crucial for identifying and optimizing microbial strains for efficient cytidine production (Dong et al., 2015).
Safety And Hazards
Future Directions
Cytidine sulfate is promising as a medicinal intermediate, especially in antiviral and antitumor drugs . Product refining is the key point of industrial development, and crystallization is a significant way of refining . The product of coupling crystallization is stable and favorable for industrial development .
properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5.H2O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;1-5(2,3)4/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16);(H2,1,2,3,4)/t4-,6-,7-,8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPYJHGPUCBHLU-IAIGYFSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6018-48-0 | |
Record name | Cytidine, sulfate (2:1) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6018-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
341.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cytidine sulfate | |
CAS RN |
32747-18-5 | |
Record name | Cytidine, sulfate (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32747-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cytidine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032747185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cytidine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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